molecular formula C19H14ClFO5 B11295395 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

Cat. No.: B11295395
M. Wt: 376.8 g/mol
InChI Key: GITBNRVLWFIQQP-UHFFFAOYSA-N
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Description

This compound is a chromene-based acetic acid derivative with a substituted benzyloxy group at the 7-position of the chromene core. Its molecular formula is C₁₉H₁₄ClFO₅, featuring a 2-chloro-4-fluorophenylmethoxy moiety, a methyl group at position 4, and an acetic acid group at position 3 of the 2-oxochromen scaffold. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

Properties

Molecular Formula

C19H14ClFO5

Molecular Weight

376.8 g/mol

IUPAC Name

2-[7-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C19H14ClFO5/c1-10-14-5-4-13(25-9-11-2-3-12(21)6-16(11)20)7-17(14)26-19(24)15(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23)

InChI Key

GITBNRVLWFIQQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.

Mechanism of Action

The mechanism of action of 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved are typically related to the modulation of biochemical processes within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core 2-oxochromen-3-yl acetic acid structure but differ in substituents at the 7-position phenyl ring or the chromene backbone.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (7-position) Molecular Formula Molecular Weight Key Features
Target: 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid 2-chloro-4-fluorophenylmethoxy C₁₉H₁₄ClFO₅ 392.76 Dual halogenation enhances lipophilicity and metabolic resistance.
2-[7-[(3-Chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid 3-chlorophenylmethoxy C₁₉H₁₅ClO₅ 358.77 Single chloro substitution; lower molecular weight vs. target.
Methyl 2-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate 3-fluorophenylmethoxy (methyl ester) C₂₀H₁₇FO₅ 364.35 Ester form improves cell permeability but requires hydrolysis for activity.
2-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic acid 2-methylnaphthylmethoxy C₂₄H₂₀O₅ 404.42 Bulky naphthyl group increases steric hindrance; may reduce solubility.
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid 2,6-dichlorophenylmethoxy C₂₀H₁₆Cl₂O₅ 423.25 Dichloro substitution enhances halogen bonding potential.

Substituent Effects on Bioactivity

  • Aromatic Bulk : Compounds with naphthyl groups (e.g., ) exhibit increased molecular weight and lipophilicity, which may improve membrane penetration but reduce aqueous solubility.
  • Ester vs. Acid : The methyl ester derivative serves as a prodrug, requiring enzymatic hydrolysis to release the active acetic acid form, a common strategy to enhance bioavailability .

Biological Activity

The compound 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid, a derivative of coumarin, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidative properties, anti-inflammatory effects, and potential applications in treating various diseases.

The chemical structure of the compound can be described by its molecular formula C22H19ClFO5C_{22}H_{19}ClFO_5 and its molecular weight of approximately 453.29 g/mol. The compound features a coumarin backbone modified with a chloro-fluorophenyl group, which is believed to enhance its biological activity.

Biological Activity Overview

  • Antioxidative Activity :
    • Recent studies have demonstrated that derivatives of coumarin exhibit significant antioxidative properties. For instance, a study showed that certain coumarin derivatives, including those related to our compound, displayed strong anti-lipid peroxidation activity, indicating their potential as antioxidants in biological systems .
    • Table 1 summarizes the antioxidative activity of various coumarin derivatives:
    Compound% Inhibition (Anti-lipid Peroxidation)IC50 (µM)
    Compound 198.66 ± 1.57>100
    Compound 277.57 ± 4.11>100
    Compound 344.32 ± 4.16n.d
  • Tyrosinase Inhibition :
    • Tyrosinase is a key enzyme in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. The compound exhibited uncompetitive inhibitory activity against tyrosinase with an IC50 value of approximately 68.86 µM . The study indicated that the structural modifications enhance binding affinity at the enzyme's active site.
  • Anti-inflammatory Properties :
    • Coumarin derivatives have been noted for their anti-inflammatory effects. The modification with a chloro-fluorophenyl group may contribute to enhanced anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

  • In Vivo Studies :
    • In vivo studies using animal models demonstrated that the administration of this compound led to a significant reduction in inflammation markers and oxidative stress levels in tissues . These findings support the potential therapeutic application of this compound in inflammatory diseases.
  • Cellular Studies :
    • Cytotoxicity assays conducted on B16F10 melanoma cells revealed that the compound did not exhibit cytotoxic effects at lower concentrations (25–50 µM), maintaining cell viability above 80%. However, higher concentrations led to increased cytotoxicity, suggesting a dose-dependent effect .

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